molecular formula C15H17ClN4O B6445363 2-[4-(2-chlorophenyl)piperazin-1-yl]-5-methoxypyrimidine CAS No. 2640823-01-2

2-[4-(2-chlorophenyl)piperazin-1-yl]-5-methoxypyrimidine

Cat. No.: B6445363
CAS No.: 2640823-01-2
M. Wt: 304.77 g/mol
InChI Key: WFWCQMSHGNGNSY-UHFFFAOYSA-N
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Description

2-[4-(2-chlorophenyl)piperazin-1-yl]-5-methoxypyrimidine is a heterocyclic compound that features a piperazine ring substituted with a 2-chlorophenyl group and a methoxypyrimidine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

2-[4-(2-chlorophenyl)piperazin-1-yl]-5-methoxypyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to dopamine receptors, particularly the D4 subtype, which is involved in neurotransmission This interaction can modulate the activity of these receptors, influencing dopamine signaling pathways

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In neuronal cells, the compound can influence cell signaling pathways by modulating dopamine receptor activity This modulation can affect neurotransmitter release, synaptic plasticity, and overall neuronal function In other cell types, such as immune cells, the compound may impact gene expression and cellular metabolism, potentially altering immune responses and metabolic pathways

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with specific biomolecules. Its high affinity for dopamine D4 receptors suggests that it can act as an agonist or antagonist, depending on the context . This binding can lead to changes in receptor conformation, influencing downstream signaling pathways and gene expression. Additionally, the compound may inhibit or activate other enzymes involved in metabolic processes, further contributing to its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating neurotransmitter activity and improving cognitive function . At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and potential neurotoxicity. Determining the optimal dosage is crucial for maximizing the compound’s benefits while minimizing its risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may affect metabolic flux and metabolite levels, influencing overall metabolic homeostasis. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to cross the blood-brain barrier is particularly relevant for its potential use in neurological applications.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with other biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chlorophenyl)piperazin-1-yl]-5-methoxypyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-chlorophenyl)piperazin-1-yl]-5-methoxypyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted piperazine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-chlorophenyl)piperazin-1-yl]-5-methoxypyrimidine is unique due to its specific substitution pattern and the presence of the methoxypyrimidine moiety. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-[4-(2-chlorophenyl)piperazin-1-yl]-5-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O/c1-21-12-10-17-15(18-11-12)20-8-6-19(7-9-20)14-5-3-2-4-13(14)16/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWCQMSHGNGNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)N2CCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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